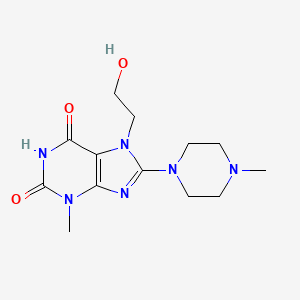

7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Receptor Affinity and Psychotropic Activity

A study on arylpiperazine derivatives of purine-2,6-dione, including 7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, focused on their affinity and selectivity for serotonin (5-HT) receptors. These compounds showed promise as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, with potential psychotropic activity (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-Inflammatory Properties

A different study synthesized 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties, demonstrating significant analgesic and anti-inflammatory effects. These compounds, structurally related to this compound, were found to be more active than reference drugs in certain tests (Zygmunt et al., 2015).

Antidepressant and Anxiolytic Potential

Research on arylpiperazinylalkyl derivatives of purine-2,6-dione, related to this compound, found that these compounds targeted serotonin 5-HT1A/5-HT2A/5-HT7 and dopamine D2 receptors. They showed potential as antidepressants and antipsychotics (Chłoń-Rzepa et al., 2015).

Molecular and Structural Studies

Structural analysis of similar compounds, like 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, provided insights into their molecular geometry and potential interaction with biological targets. These studies help understand the binding mechanisms and potential pharmacological activities of such compounds (Karczmarzyk et al., 1995).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Direcciones Futuras

Propiedades

IUPAC Name |

7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O3/c1-16-3-5-18(6-4-16)12-14-10-9(19(12)7-8-20)11(21)15-13(22)17(10)2/h20H,3-8H2,1-2H3,(H,15,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQUCJHIBIPOBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(N2CCO)C(=O)NC(=O)N3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2374463.png)

![4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2374466.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2374471.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2374473.png)

![[3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2374476.png)

![5-Chloro-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2374477.png)

![3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2374479.png)